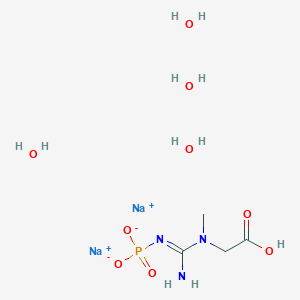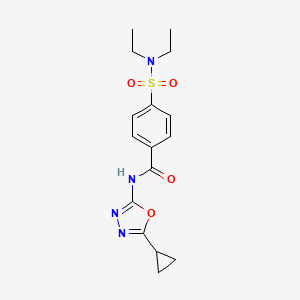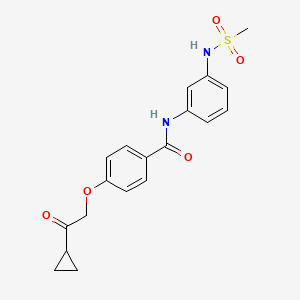
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a fluorophenyl group, an ethyl group, and a trifluoromethylbenzamide group. These groups could potentially give the compound unique chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. This could include reactions such as nucleophilic substitution, amide coupling, and perhaps a cyclization to form the pyridazine ring .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the pyridazine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different chemicals .科学的研究の応用
Antimicrobial and Antipathogenic Applications
- Antimicrobial Activity: Fluorobenzamides have been synthesized, showing promising antimicrobial activity against a variety of bacterial strains and fungal species. The presence of a fluorine atom in the benzoyl group enhances antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013; Limban, Marutescu, & Chifiriuc, 2011).
- Antipathogenic Activity: Novel thiourea derivatives, including those with fluorine substitutions, have demonstrated significant antipathogenic activity, particularly against strains capable of forming biofilms (Limban, Marutescu, & Chifiriuc, 2011).
Antiviral and Antiavian Influenza Virus Activity
- Benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable activity against the bird flu influenza virus, highlighting their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Antiproliferative Activity
- Novel compounds derived from fluorinated 1,2-benzisothiazol-3(2H)-ones have been found to possess antifungal and antibacterial activity, with certain derivatives showing activity against Gram-negative strains. These findings indicate the potential for these compounds in antimicrobial applications (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).
Imaging Applications
- Fluorine-18 labeled compounds have been developed as imaging agents for positron emission tomography (PET), enabling the in vivo quantification of serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This approach aids in the understanding of neurological conditions and the development of treatments (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N3O2/c21-16-7-3-13(4-8-16)17-9-10-18(28)27(26-17)12-11-25-19(29)14-1-5-15(6-2-14)20(22,23)24/h1-10H,11-12H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRBUVSSPZWJIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2991546.png)
![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/no-structure.png)
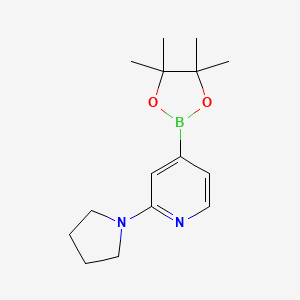
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2991550.png)
![1-((3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2991552.png)
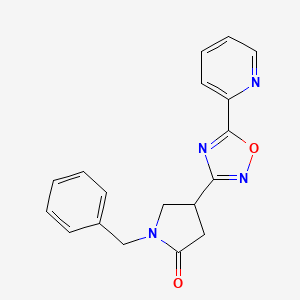


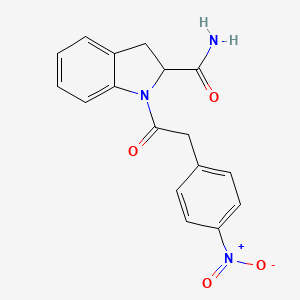
![4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2991561.png)
